molecular formula C9H12ClNO2 B13969928 Methyl 2-methoxybenzimidate hcl

Methyl 2-methoxybenzimidate hcl

Cat. No.: B13969928
M. Wt: 201.65 g/mol
InChI Key: WRVMOTVLIWFHJL-UHFFFAOYSA-N
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Description

Methyl 2-methoxybenzimidate hydrochloride is a chemical compound with the molecular formula C9H11NO2·HCl. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxybenzimidate hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzonitrile with methanol in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

In an industrial setting, the production of methyl 2-methoxybenzimidate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxybenzimidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazoles, which can have different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

Methyl 2-methoxybenzimidate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-methoxybenzimidate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methoxybenzenecarboximidate
  • Ethyl 2-methoxybenzimidate hydrochloride
  • Benzenecarboximidic acid, 2-methoxy-, methyl ester

Uniqueness

Methyl 2-methoxybenzimidate hydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

methyl 2-methoxybenzenecarboximidate;hydrochloride

InChI

InChI=1S/C9H11NO2.ClH/c1-11-8-6-4-3-5-7(8)9(10)12-2;/h3-6,10H,1-2H3;1H

InChI Key

WRVMOTVLIWFHJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=N)OC.Cl

Origin of Product

United States

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